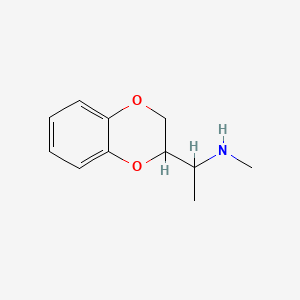

2-(1-Methylaminoethyl)-1,4-benzodioxane

Description

Significance of the 1,4-Benzodioxane (B1196944) Scaffold in Medicinal Chemistry and Drug Discovery

The 1,4-benzodioxane structure is a bicyclic system consisting of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring. This arrangement imparts a degree of conformational rigidity, which can be advantageous in designing molecules that bind selectively to specific biological receptors. The oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, further enhancing interactions with protein targets. unimi.it

Research has demonstrated that derivatives of 1,4-benzodioxane exhibit a wide array of pharmacological activities. These include, but are not limited to, interactions with adrenergic, serotonergic, and dopaminergic systems. unimi.it Consequently, this scaffold has been extensively utilized in the development of compounds targeting a diverse range of conditions. nih.gov

Historical Context of Aminomethyl- and Aminoethyl-Substituted 1,4-Benzodioxane Research

Early investigations into aminomethyl- and aminoethyl-substituted 1,4-benzodioxanes laid the groundwork for the exploration of more complex derivatives. These initial studies, some dating back several decades, focused on the synthesis and general pharmacological properties of these compounds. The primary amine functionality in these molecules provides a key point for further chemical modification, allowing for the creation of a wide library of analogues with varied biological activities.

A 2007 review highlighted the long-standing interest in the chemistry and pharmacology of benzodioxanes, noting their diverse biological effects, including their action as α-adrenergic blocking agents. tsijournals.com

Rationale for Advanced Investigation of 2-(1-Methylaminoethyl)-1,4-benzodioxane

The specific structure of this compound, with its methyl group on the ethylamine (B1201723) side chain, presents a subject of interest for several reasons. The introduction of this methyl group creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. In medicinal chemistry, it is common for one enantiomer of a chiral drug to be significantly more active or have a different pharmacological profile than the other.

The synthesis of enantiopure 2-substituted-1,4-benzodioxane derivatives is a key area of research. unimi.it A synthetic route to a precursor of this compound, the corresponding methyl ketone, has been described, starting from (S)-1,4-benzodioxane-2-carboxylic acid. unimi.it This suggests a pathway for producing the individual enantiomers of the target compound for further study.

While extensive pharmacological data for this compound is not widely available in public literature, the known activities of related compounds provide a strong rationale for its investigation. Analogues with similar structural features have shown affinity for adrenergic and serotonergic receptors, making it plausible that this compound could also interact with these important biological targets.

Overview of Key Research Areas for this compound and Analogues

Current and future research on this compound and its analogues is likely to focus on several key areas:

Stereoselective Synthesis: The development of efficient methods to synthesize the individual stereoisomers of this compound is crucial. This will enable a detailed investigation of the structure-activity relationships and the identification of the more potent enantiomer.

Pharmacological Profiling: A thorough in vitro evaluation of the compound's binding affinity and functional activity at a range of biological targets, particularly adrenergic and serotonergic receptors, is a critical next step. This would involve radioligand binding assays and functional assays to determine if the compound acts as an agonist, antagonist, or has another mode of action.

Analogue Development: Based on the pharmacological profile of this compound, further chemical modifications could be explored to optimize its potency, selectivity, and pharmacokinetic properties. This could involve altering substituents on the benzodioxane ring or the aminoethyl side chain.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(12-2)11-7-13-9-5-3-4-6-10(9)14-11/h3-6,8,11-12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAHSCOJFWABEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC2=CC=CC=C2O1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985844 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67011-31-8 | |

| Record name | 1,4-Benzodioxan, 2-(1-methylaminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067011318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Profiling and Receptor Interactions of 2 1 Methylaminoethyl 1,4 Benzodioxane Analogues

Serotonergic System Modulation

Analogues of 2-(1-Methylaminoethyl)-1,4-benzodioxane have demonstrated significant interactions with the serotonin (B10506) (5-HT) system, a key regulator of mood, cognition, and various physiological processes. The affinity and functional activity of these compounds are highly dependent on their specific structural features.

The 5-HT1A receptor is a prominent target for anxiolytic and antidepressant medications. Research has shown that the 1,4-benzodioxane (B1196944) nucleus is a promising scaffold for developing potent 5-HT1A receptor agonists. acs.orgnih.gov Structure-activity relationship (SAR) studies reveal that the stereochemistry at the C2 position of the dioxane ring is a crucial determinant of activity, with enantiomers often displaying reversed selectivity for 5-HT1A and α1-adrenergic receptors. nih.gov For certain 1,4-dioxane (B91453) derivatives, the (S)-enantiomer has been identified as a potent and selective 5-HT1A receptor agonist. nih.gov

One notable analogue, fluparoxan (B20672), which features a 2-aminomethyl-1,4-benzodioxane structure, exhibits a weak affinity for 5-HT1A receptors, with a reported pIC50 value of 5.9. nih.gov In functional assays, fluparoxan demonstrates only modest partial agonist activity at human 5-HT1A receptors. nih.gov This is in contrast to a compound like yohimbine (B192690), which, while also an α2-adrenergic antagonist, shows more pronounced partial agonist effects at 5-HT1A sites. nih.gov The development of highly selective 5-HT1A receptor ligands often involves the incorporation of a 4-alkyl-1-arylpiperazine scaffold, a different structural class from the direct 2-aminoalkyl derivatives. nih.gov

| Compound | Receptor | Binding Affinity (pIC50) | Efficacy | Reference |

|---|---|---|---|---|

| Fluparoxan | 5-HT1A | 5.9 | Modest Partial Agonist | nih.govnih.gov |

The 5-HT2A receptor is a key target for antipsychotic medications and is also implicated in the mechanism of psychedelic drugs. nih.gov While extensive research exists on 5-HT2A ligands, specific data for this compound analogues are less common in the reviewed literature. Phenylalkylamines, a broad class of compounds that includes 5-HT2A agonists, have been studied extensively, with findings indicating that the substitution pattern on the phenyl ring is critical for affinity and efficacy. nih.gov For many of these, antagonist properties at the 5-HT2A receptor have been noted. nih.gov The chronic administration of certain 5-HT2A antagonists, like ketanserin, has been shown to down-regulate 5-HT2A receptor levels. mdpi.com

Beyond the 5-HT1A and 5-HT2A receptors, 2-aminomethyl-1,4-benzodioxane analogues have been evaluated for their affinity at other serotonin receptor subtypes. Fluparoxan, for instance, displays weak affinity for 5-HT1B binding sites, with a pKi of 5.5. nih.gov In functional studies using [(35)S]GTPγS binding, the related compound yohimbine acts as an antagonist at human 5-HT1B and 5-HT1D receptors. nih.gov The broad screening of serotonergic compounds often reveals affinities across multiple 5-HT receptor subtypes, highlighting the challenge in developing highly selective ligands. nih.gov

| Compound | Receptor | Binding Affinity (pKi) | Reference |

|---|---|---|---|

| Fluparoxan | 5-HT1B | 5.5 | nih.gov |

Dopaminergic System Interactions

The dopaminergic system is crucial for motor control, motivation, and reward, and its receptors are key targets for drugs treating psychosis, Parkinson's disease, and addiction.

The D2-like receptor family, comprising the D2, D3, and D4 subtypes, is of significant therapeutic interest. While specific binding data for this compound analogues at these receptors are not extensively detailed in the available literature, related compounds have been studied. Yohimbine, for example, shows significant affinity for human D2 receptors and weak affinity for D3 receptors. nih.gov The development of ligands selective for D2-like receptor subtypes is an active area of research, with a focus on treating neuropsychiatric disorders. documentsdelivered.comresearchgate.net

The functional activity of compounds at dopamine (B1211576) receptors determines their therapeutic application. Yohimbine, for instance, acts as an antagonist at human D2 receptors in functional assays. nih.gov The enantiomers of some dopaminergic compounds can exhibit opposing activities, where one is an agonist and the other an antagonist. nih.gov This highlights the importance of stereochemistry in drug design. Structure-activity relationship studies on other scaffolds, such as 1-phenyl-benzazepines, have established that specific substitutions are required for agonist versus antagonist activity at D1-like receptors. While these are not direct analogues, the principles of how small structural changes influence functional outcomes are broadly applicable in medicinal chemistry.

Adrenergic Receptor Selectivity and Activity (e.g., α1-AR Subtypes)

Research into 1,4-benzodioxane derivatives has revealed a notable selectivity for α-adrenergic receptors, with a general preference for α1-adrenoceptors over the α2 subtype. The structural configuration of these molecules plays a crucial role in determining their affinity and selectivity for different α1-adrenoceptor subtypes (α1A, α1B, and α1D).

Studies on unichiral 8-substituted analogues of 2-[(2-(2,6-dimethoxyphenoxy)ethyl)aminomethyl]-1,4-benzodioxane, a compound structurally related to the this compound series, have provided insights into subtype selectivity. For instance, the introduction of substituents at the 8-position of the benzodioxane ring, such as fluorine, chlorine, and methoxy (B1213986) groups, influences the antagonist affinity at the α1A, α1B, and α1D-adrenoceptor subtypes. Functional tests on the (S)-isomers of these analogues have shown that while the α1A and α1D antagonist affinities were generally lower than their respective binding affinities, the α1B antagonist affinity was comparable or even higher. nih.gov This trend resulted in significant α1B-adrenoceptor selectivity for some analogues, highlighting the potential for targeted pharmacological intervention. nih.gov

The stereochemistry of the 2-aminomethyl side chain and its relationship with other substituents on the benzodioxane ring system are critical determinants of α1-AR blocking activity. For example, in certain 4-phenylchroman analogues, a cis relationship between the 2-side chain and the 4-phenyl ring was associated with optimal α1-AR antagonist activity.

Evaluation of Ligand Binding Affinities in Radioligand Competition Assays

Radioligand competition binding assays are a fundamental tool for characterizing the affinity of unlabelled compounds for specific receptor subtypes. In these assays, the ability of a test compound to displace a radiolabelled ligand from its receptor binding site is quantified, typically yielding an inhibition constant (Ki) or an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

For 1,4-benzodioxane analogues, binding studies have been conducted on cloned human α1a, α1b, and α1d-adrenoceptors. The affinity of these compounds is influenced by the nature and position of substituents on the benzodioxane ring system. For example, unichiral 8-substituted analogues of a WB4101-related compound demonstrated varying binding affinities for the α1-adrenoceptor subtypes. nih.gov The introduction of a hydroxyl group at the 8-position was found to significantly decrease α1 binding affinity. nih.gov

The following table summarizes representative binding affinity data for a series of unichiral 8-substituted (S)-isomers of a 2-aminomethyl-1,4-benzodioxane analogue at human α1-adrenoceptor subtypes.

| Compound (8-substituent) | α1a-AR Ki (nM) | α1b-AR Ki (nM) | α1d-AR Ki (nM) |

| H | 0.25 | 2.3 | 0.71 |

| F | 0.33 | 2.9 | 0.85 |

| Cl | 0.30 | 3.1 | 0.79 |

| OCH3 | 0.45 | 4.5 | 1.20 |

| OH | 12.0 | 85.0 | 25.0 |

| Data derived from studies on unichiral 8-substituted analogues of a WB4101-related compound and is intended to be representative. Actual values for this compound analogues may vary. |

Functional Assay Characterization of Receptor-Mediated Responses

Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. These assays measure the biological response elicited by the ligand-receptor interaction. For α1-adrenoceptor antagonists, functional activity is often determined by their ability to inhibit the contraction of isolated tissues (e.g., rat aorta, spleen, or vas deferens) induced by an α1-agonist like norepinephrine. The potency of an antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.

For the unichiral 8-substituted (S)-isomers of the WB4101-related 2-aminomethyl-1,4-benzodioxane analogues, functional tests revealed interesting trends in antagonist affinity (pA2) at the α1A, α1B, and α1D-adrenoceptor subtypes. The 8-methoxy analogue, for instance, displayed a potent α1B-AR antagonist affinity with a pA2 value of 9.58, indicating high potency at this subtype. nih.gov Furthermore, the (S)-enantiomers of all tested compounds in this series were shown to act as inverse agonists at α1-AR in a vascular model. nih.gov

The table below presents representative functional antagonist affinities for these analogues.

| Compound (8-substituent) | α1A-AR pA2 | α1B-AR pA2 | α1D-AR pA2 |

| H | 9.05 | 8.85 | 9.11 |

| F | 8.75 | 8.82 | 8.95 |

| Cl | 8.88 | 8.75 | 9.01 |

| OCH3 | 8.55 | 9.58 | 8.80 |

| Data derived from studies on unichiral 8-substituted analogues of a WB4101-related compound and is intended to be representative. Actual values for this compound analogues may vary. |

Investigations into Other Neurotransmitter Systems or Receptor Targets

The pharmacological profile of 1,4-benzodioxane derivatives is not limited to the adrenergic system. Certain analogues have shown significant affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. nih.gov This dual activity at both adrenergic and serotonergic receptors is a characteristic of several psychoactive compounds.

Binding assays have revealed that some 1,4-dioxane derivatives, structurally related to 1,4-benzodioxanes, exhibit reversed enantioselectivity for α1-adrenergic and 5-HT1A receptors. nih.gov For example, the (S)-isomer of one such compound was found to be a potent 5-HT1A receptor agonist with high selectivity over α1-AR subtypes. nih.gov This suggests that subtle structural modifications can significantly alter the receptor interaction profile, shifting the primary target from adrenergic to serotonergic systems.

Further investigations into the broader receptor-binding profile of this compound analogues are necessary to fully elucidate their potential interactions with other neurotransmitter systems and to understand the full spectrum of their pharmacological effects.

An In-depth Analysis of this compound: Structure-Activity and Structure-Property Relationship Studies

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. tsijournals.com Its unique conformational and electronic properties have made it a versatile template for designing ligands targeting a wide array of biological systems, most notably the adrenergic receptors. nih.gov This article focuses on the chemical compound this compound, exploring the critical relationships between its molecular structure and its pharmacological characteristics through detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

The biological activity of 2-(1-Methylaminoethyl)-1,4-benzodioxane and its analogues is intricately linked to their three-dimensional structure. Variations in the benzodioxane core, modifications to the side chain, and the compound's stereochemistry all play crucial roles in defining its affinity and selectivity for biological targets.

The substitution pattern on the aromatic portion of the 1,4-benzodioxane (B1196944) ring system is a key determinant of receptor affinity and subtype selectivity. Research on related compounds has shown that both the position and nature of substituents significantly modulate biological activity.

The two oxygen atoms within the dioxane ring itself have distinct roles in receptor binding. nih.gov The oxygen at position 1 may engage in a direct donor-acceptor dipolar interaction with the receptor, while the oxygen at position 4 is thought to be more important for stabilizing the optimal conformation required for the drug-receptor interaction. nih.gov Replacing the entire dehydrodioxane ring with a phenyl or pyrrole (B145914) nucleus leads to a marked decrease in activity, underscoring the importance of this specific heterocyclic system. nih.gov

Studies on various 1,4-benzodioxane derivatives have revealed specific SAR trends:

Positional Importance: Substitution at the C(5) position of the benzodioxane ring has been shown to be a critical determinant for subtype selectivity at nicotinic acetylcholine (B1216132) receptors, a finding that highlights the general principle of positional influence. nih.govku.dk

Substituent Effects: Ortho-substitution with a methoxy (B1213986) group on the phenyl moiety has been found to increase affinity for α1-adrenoceptors. nih.gov Similarly, a hydroxyl group at the para position also enhanced affinity. nih.gov

Ring Fusion and Replacement: Enlarging the 1,4-benzodioxane scaffold by fusing it with another benzene (B151609) ring can produce significant α1a-AR subtype selectivity. acs.org Conversely, replacing the benzodioxane with other structures, such as 2,2-diphenyl-1,3-dioxolanyl, can shift selectivity towards the α1D-AR subtype. acs.org

| Modification | Observed Effect | Receptor Target(s) | Reference |

|---|---|---|---|

| Ortho-methoxy substitution on phenyl ring | Increased affinity | α1-Adrenoceptors | nih.gov |

| Para-hydroxy substitution on phenyl ring | Increased affinity | α1-Adrenoceptors | nih.gov |

| Substitution at C(5) of benzodioxane | High impact on subtype selectivity | Nicotinic Acetylcholine Receptors | nih.govku.dk |

| Fusion with an additional benzene ring | Significant α1a-AR subtype selectivity | α1-Adrenoceptors | acs.org |

| Replacement of dioxane oxygen with methylene | No great loss in effectiveness | α1-Adrenoceptors | nih.gov |

The (1-methylaminoethyl) side chain at the 2-position of the benzodioxane ring is fundamental to its interaction with adrenergic receptors. Modifications to this chain, particularly the amine group, have profound effects on binding.

For benzodioxane compounds related to the α1-antagonist WB 4101, affinity for α1-adrenoceptors is significantly diminished by alkyl substitution on the secondary amino nitrogen of the side chain. nih.gov This suggests that the N-methyl group in this compound, as compared to a primary amine, would have a substantial impact on receptor affinity. The nature of the amine-containing portion of the side chain is a common focus for modification in the development of potent and selective ligands. For example, the synthesis of various piperazine (B1678402) derivatives attached to the (2,3-dihydrobenzo[b] nih.govnih.govdioxin-2-yl)methyl core has been a successful strategy for creating potent α2C-AR ligands. nih.gov

| Modification | Observed Effect | Compound Class | Reference |

|---|---|---|---|

| Alkyl substitution at secondary amino nitrogen | Greatly reduced affinity for α1-adrenoceptors | WB 4101-related benzodioxanes | nih.gov |

| Introduction of a second chiral center (methyl group) | 10-fold difference in activity and selectivity between racemates | WB 4101-related benzodioxanes | nih.gov |

The compound this compound possesses two chiral centers: one at the C2 position of the dioxane ring and another at the carbon of the ethyl side chain to which the methyl and amino groups are attached. The absolute configuration of these centers profoundly influences pharmacological activity. nih.gov

Studies on related benzodioxane derivatives have consistently shown that enantiomers can exhibit vastly different affinities and functional activities at their target receptors. For instance, the introduction of a methyl group to create a second chiral center in WB 4101 analogues resulted in racemates that differed tenfold in their activity and selectivity towards α1-adrenoceptors. nih.gov Furthermore, research on 1,4-dioxane (B91453) derivatives revealed that α1-adrenoreceptors and 5-HT1A receptors can display reversed stereochemical requirements; the (R)-enantiomer of a particular compound was identified as the eutomer (the more active stereoisomer) at the α(1d)-AR subtype. nih.gov This enantioselectivity is a cornerstone of modern drug design, as isolating the eutomer can lead to a more potent and selective agent. mdpi.com Therefore, the individual stereoisomers of this compound are expected to possess distinct pharmacological profiles.

Computational methods are indispensable tools for elucidating the complex SAR of compounds like this compound. These in silico techniques provide insights into ligand-receptor interactions at a molecular level, guiding the design of more potent and selective molecules.

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For classes of compounds like 1,4-benzodioxane derivatives, QSAR studies can identify the key physicochemical descriptors that govern receptor affinity. nih.gov

The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for a set of analogues. Statistical methods, such as Multiple Linear Regression (MLR) often combined with variable selection techniques like Genetic Algorithms (GA), are then used to build a predictive model. nih.govijnrd.org For a series of α1d-AR antagonists related to 1,4-benzodioxans, a QSAR analysis suggested that the number of heteroatoms in the molecule and its capacity for passive membrane diffusion were important factors for enhancing receptor affinity. nih.gov Such models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific receptor. nih.gov For α-adrenergic antagonists based on the 1,4-benzodioxane scaffold, a pharmacophore model would typically include features such as an aromatic ring, a hydrogen bond acceptor (from the dioxane oxygens), a hydrogen bond donor, and a positive ionizable feature (the side-chain amine). nih.govnih.gov

These models are developed based on a set of active ligands and can be validated against known active and inactive compounds. nih.gov Once validated, a pharmacophore model serves as a powerful 3D query for virtual screening of large chemical databases to identify novel compounds that possess the requisite structural features for biological activity but may have entirely different core skeletons. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. onu.edu.uaresearchgate.net This method allows for the visualization of plausible binding modes of this compound within a structural model of an adrenergic receptor.

Docking simulations can reveal key intermolecular interactions, such as:

Hydrogen Bonding: The protonated amine of the side chain can form a crucial ionic hydrogen bond with an acidic residue (e.g., Aspartic Acid) in the binding pocket, a common anchoring point for catecholamine-like ligands. mdpi.com The dioxane oxygens may also act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic benzene portion of the benzodioxane ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the receptor. onu.edu.ua

Steric Complementarity: The simulation can show how well the ligand fits within the binding site. Docking studies on related benzodioxanes have demonstrated that limited accommodation capacity within certain receptor subtype pockets can be a major determinant of binding selectivity. nih.gov

These simulations provide a structural hypothesis for the observed SAR, helping to rationalize why certain substitutions enhance affinity while others are detrimental. nih.gov

Preclinical Assessment of Therapeutic Potential and Mechanism of Action

In Vitro Cellular and Biochemical Studies

Cell-Based Functional Assays for Receptor Activation or Inhibition

The 1,4-benzodioxane (B1196944) nucleus is a key component in ligands targeting various receptors, notably adrenergic and serotonin (B10506) receptors. ebi.ac.ukresearchgate.net

Functional assays have been instrumental in characterizing the activity of these compounds. For instance, studies on isolated rat tissues, such as the vas deferens (α1A), spleen (α1B), and aorta (α1D), have been used to determine the functional antagonist or agonist activity of novel 1,4-benzodioxane derivatives at different α1-adrenoceptor subtypes. researchgate.netnih.gov

One particular study highlighted that (imidazolinyl-2)-2-benzodioxane-1-4 ((+/-)-170 150) acts as a potent and preferential α2-adrenoceptor blocking agent in rat vas deferens. nih.gov In cerebrocortical membranes, this compound was found to be more potent than yohimbine (B192690) in inhibiting [3H]clonidine binding, indicating significant α2-adrenoceptor affinity. nih.gov

Furthermore, research into 1,4-dioxane (B91453) compounds structurally related to WB 4101, which contains a 1,4-benzodioxane moiety, revealed that these derivatives can act as selective α1D-adrenoceptor antagonists and full 5-HT1A receptor agonists. researchgate.netnih.gov The biological profiles of these compounds were assessed using binding assays on human cloned α1-adrenoreceptor subtypes and 5-HT1A receptors expressed in Chinese hamster ovary (CHO) and HeLa cell membranes, respectively. researchgate.netnih.gov

Interactive Data Table: Receptor Binding Affinity of a 1,4-Dioxane Derivative

| Compound | Receptor Subtype | Affinity (Ki, nM) | Cell Line |

|---|---|---|---|

| Compound 14 | α1D-AR | 15 | CHO |

| Compound 15 | 5-HT1A | 0.8 | HeLa |

Data derived from studies on 1,4-dioxane derivatives structurally related to 1,4-benzodioxane compounds. researchgate.netnih.gov

These cell-based functional assays are crucial for determining the pharmacological profile of 1,4-benzodioxane derivatives and their potential for development as receptor-modulating drugs. nih.gov

Enzyme Inhibition Profiling (e.g., mTOR Kinase Inhibition)

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation and is a validated target in cancer therapy. mdpi.commdpi.com The dysregulation of the mTOR signaling pathway is a frequent event in various human cancers. nih.govnih.gov

Recent studies have identified 1,4-benzodioxane derivatives as potential mTOR inhibitors. For example, a series of 1,4-benzodioxane-hydrazone derivatives were synthesized and evaluated for their anticancer activity. nih.gov One of the lead compounds, 7e , demonstrated potent inhibition of mTOR kinase with an IC50 value of 5.47 μM in an in vitro enzyme inhibition assay. nih.gov This finding suggests that the 1,4-benzodioxane scaffold can be effectively utilized to design novel mTOR inhibitors. mdpi.comnih.govf1000research.com

In addition to mTOR, other enzymes have been identified as targets for 1,4-benzodioxane derivatives. A series of 1,2,4-triazole (B32235) derivatives incorporating a 1,4-benzodioxan fragment were designed as potential inhibitors of methionine aminopeptidase (B13392206) type II (MetAP2), an enzyme crucial for angiogenesis and tumor growth. nih.govzhaojgroup.comresearchgate.net

Interactive Data Table: Enzyme Inhibition by 1,4-Benzodioxane Derivatives

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound 7e | mTOR Kinase | 5.47 |

| Compound 5k | MetAP2 | 0.93 |

Data for Compound 7e from a study on 1,4-benzodioxane-hydrazone derivatives. nih.gov Data for Compound 5k from a study on 1,2,4-triazole derivatives with a 1,4-benzodioxan fragment. nih.govzhaojgroup.comresearchgate.net

The ability of the 1,4-benzodioxane scaffold to be incorporated into molecules that inhibit key enzymes like mTOR and MetAP2 underscores its therapeutic potential in oncology. unimi.itnih.gov

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Analysis)

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis and modulation of the cell cycle. nih.gov Several studies have demonstrated that 1,4-benzodioxane derivatives can effectively modulate these cellular pathways.

For instance, a novel hybrid compound of 1,4-benzodioxane and an imidazolium (B1220033) salt, designated as compound 25 , was found to inhibit cell proliferation by inducing G0/G1 cell cycle arrest and apoptosis in SMMC-7721 human hepatocellular carcinoma cells. nih.gov

Similarly, the 1,4-benzodioxane-hydrazone derivative 7e was shown to induce apoptosis and cause S-phase arrest in MDA-MB-435 melanoma cells. nih.gov Another study on 1,2,4-triazole derivatives with a 1,4-benzodioxan fragment found that the lead compound, 5k , induced apoptosis in HEPG2 human liver cancer cells, as confirmed by Western blot analysis. nih.govzhaojgroup.comresearchgate.net

Interactive Data Table: Cellular Pathway Modulation by 1,4-Benzodioxane Derivatives

| Compound | Cell Line | Effect |

|---|---|---|

| Compound 25 | SMMC-7721 | G0/G1 cell cycle arrest, Apoptosis induction |

| Compound 7e | MDA-MB-435 | S-phase arrest, Apoptosis induction |

| Compound 5k | HEPG2 | Apoptosis induction |

Data for Compound 25 from a study on hybrid compounds of 1,4-benzodioxane and imidazolium salts. nih.gov Data for Compound 7e from a study on 1,4-benzodioxane-hydrazone derivatives. nih.gov Data for Compound 5k from a study on 1,2,4-triazole derivatives with a 1,4-benzodioxan fragment. nih.govzhaojgroup.comresearchgate.net

These findings indicate that the 1,4-benzodioxane scaffold can be a key element in the design of compounds that target fundamental cellular processes involved in cancer progression. scirp.orgnih.gov

Antitumor Cell Growth Inhibition in Oncological Cell Lines

The cytotoxic and antiproliferative effects of 1,4-benzodioxane derivatives have been evaluated against a variety of human tumor cell lines.

A series of novel hybrid compounds of 1,4-benzodioxane and imidazolium salts were tested against a panel of human tumor cell lines, including K562 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A-549 (lung cancer). nih.govCompound 25 from this series was identified as the most potent, with IC50 values ranging from 1.06 to 8.31 μM. nih.gov

In another study, 1,4-benzodioxane-hydrazone derivatives were screened against the NCI-60 panel of human cancer cell lines. nih.govCompound 7e emerged as a potent inhibitor of cancer cell growth across 56 of these cell lines, with an average GI50 of 6.92 μM. nih.gov It showed particular efficacy against melanoma cell lines. nih.gov

Furthermore, 1,2,4-triazole derivatives containing a 1,4-benzodioxan fragment were evaluated for their activity against the HEPG2 cancer cell line. nih.govzhaojgroup.comresearchgate.netCompound 5k from this series exhibited potent activity with an IC50 of 0.81 μM. nih.govzhaojgroup.comresearchgate.net

Interactive Data Table: Antitumor Activity of 1,4-Benzodioxane Derivatives

| Compound | Cell Line | IC50 / GI50 (μM) |

|---|---|---|

| Compound 25 | K562 | 1.06 |

| Compound 25 | SMMC-7721 | 1.98 |

| Compound 25 | A-549 | 8.31 |

| Compound 7e | MDA-MB-435 (Melanoma) | 0.20 |

| Compound 7e | M14 (Melanoma) | 0.46 |

| Compound 7e | SK-MEL-2 (Melanoma) | 0.57 |

| Compound 7e | UACC-62 (Melanoma) | 0.27 |

| Compound 5k | HEPG2 (Liver Cancer) | 0.81 |

Data for Compound 25 from a study on hybrid compounds of 1,4-benzodioxane and imidazolium salts. nih.gov Data for Compound 7e from a study on 1,4-benzodioxane-hydrazone derivatives. nih.gov Data for Compound 5k from a study on 1,2,4-triazole derivatives with a 1,4-benzodioxan fragment. nih.govzhaojgroup.comresearchgate.net

The broad-spectrum antitumor activity of these derivatives highlights the potential of the 1,4-benzodioxane scaffold in the development of new anticancer agents. scirp.orgunimi.it

Assessment of Multitargeting Profiles for Complex Diseases

The 1,4-benzodioxane scaffold has demonstrated the ability to be incorporated into molecules that interact with multiple biological targets, which is a desirable characteristic for the treatment of complex diseases like cancer. unimi.iturfu.ru

For example, certain 1,4-dioxane derivatives, which are structurally related to 1,4-benzodioxanes, have shown affinity for both α1D-adrenoceptors and 5-HT1A serotonin receptors, in addition to exhibiting cytotoxic effects on cancer cells. researchgate.netnih.gov This suggests a potential for developing single chemical entities that can modulate multiple pathways involved in a disease.

The diverse range of biological activities reported for 1,4-benzodioxane derivatives, including receptor modulation, enzyme inhibition, and induction of apoptosis, points towards the possibility of designing multitargeted agents based on this versatile scaffold. unimi.it The development of such compounds could offer new therapeutic strategies for complex multifactorial diseases.

In Vivo Efficacy Studies in Relevant Disease Models

While a significant amount of in vitro data exists for 1,4-benzodioxane derivatives, in vivo studies are essential to validate their therapeutic potential.

A recent study on the 1,4-benzodioxane-hydrazone derivative 7e investigated its efficacy in a mouse model of skin cancer. nih.gov The study reported that intraperitoneal administration of this compound at a dose of 20 mg/kg was effective in ameliorating skin cancer in the animal model, and it also demonstrated a favorable safety profile. nih.gov

These in vivo findings, although limited, provide crucial proof-of-concept for the therapeutic potential of 1,4-benzodioxane derivatives in an oncology setting and support the translation of promising in vitro results into further preclinical and potentially clinical development. researchgate.net

Neurodegenerative Disease Models (e.g., Parkinson's Disease)

No studies were found that evaluated the therapeutic potential or mechanism of action of 2-(1-Methylaminoethyl)-1,4-benzodioxane in animal models of neurodegenerative diseases, including Parkinson's disease. While numerous preclinical models exist to study Parkinson's, such as those induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-hydroxydopamine (6-OHDA), there is no record of this specific compound being tested in these systems. wjpmr.comnih.govnih.govresearchgate.netfrontiersin.org

Anti-inflammatory and Antimicrobial Activities

While various 1,4-benzodioxane derivatives have been synthesized and tested for anti-inflammatory and antimicrobial potential, specific data for This compound are absent from the current body of scientific literature. nih.govnih.govscielo.br Studies on related structures show activity, but direct evidence for the specified compound is missing.

Advanced Research Methodologies and Applications

Radiosynthesis and Radioligand Development for Imaging Studies (e.g., PET Imaging)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive study and quantification of biological processes at the molecular level. nih.gov The development of radiolabeled versions of bioactive compounds, known as radioligands or radiotracers, is essential for this technology. nih.gov For a compound like 2-(1-Methylaminoethyl)-1,4-benzodioxane, creating a radiolabeled analog enables the direct visualization and measurement of its target receptor density and distribution in the brain, as well as its pharmacokinetic profile. nih.gov

The short-lived positron-emitting radionuclide Carbon-11 (¹¹C, t½ = 20.4 min) is frequently used for developing PET radioligands because carbon is a fundamental component of most organic molecules, allowing for labeling without altering the compound's chemical structure or biological activity. nih.gov The process, known as radiosynthesis, involves incorporating the ¹¹C isotope into the target molecule, often through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov

In a relevant study, new PET radiotracers based on the benzo-1,4-dioxane structure were developed for imaging α2C adrenergic receptors in the brain. nih.gov The synthesis involved labeling precursor molecules to create the final ¹¹C-labeled compounds. nih.gov These new radiotracers were evaluated for their potential in preclinical imaging studies. nih.gov The high molar activity of Carbon-11 makes it particularly suitable for imaging sensitive receptor systems. nih.gov

Table 1: Key Aspects of Radioligand Development for PET Imaging

| Parameter | Description | Relevance to this compound |

| Radionuclide | The isotope used for labeling. Common choices include Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). nih.gov | Labeling with ¹¹C would allow for direct assessment of the parent molecule's in vivo behavior without structural modification. nih.gov |

| Radiosynthesis | The chemical process of incorporating the radionuclide into the precursor molecule. nih.gov | For this compound, radiosynthesis would likely involve N-methylation of a des-methyl precursor using a ¹¹C-methylating agent. |

| Molar Activity (Am) | The ratio of radioactivity to the total mass of the compound (GBq/µmol). High molar activity is crucial for receptor imaging to avoid pharmacological effects. nih.gov | Achieving high molar activity is necessary to ensure the radioligand acts as a tracer and does not saturate the target receptors. |

| In vivo Evaluation | PET imaging studies in animal models to assess brain uptake, target specificity, and pharmacokinetics. nih.gov | Preclinical PET scans would determine if a ¹¹C-labeled version of the compound can effectively cross the blood-brain barrier and bind specifically to its target receptors. nih.gov |

Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., HTRF Assay)

Understanding the interaction between a ligand and its biological target is fundamental to drug discovery. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics. While specific Homogeneous Time-Resolved Fluorescence (HTRF) assay data for this compound is not prominently available in the reviewed literature, the principles of binding assays are well-established for this class of compounds.

Binding assays are used to measure the affinity of a ligand for a receptor. nih.govresearchgate.net These experiments typically use cell membranes expressing the target receptor and a radiolabeled ligand that is known to bind to the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value, from which the binding affinity (Ki) can be calculated.

For example, studies on related 1,4-benzodioxane (B1196944) derivatives have utilized binding assays to determine their affinities for various human α₁-adrenoreceptor subtypes (α₁ₐ, α₁ᵦ, α₁d) and the serotonin (B10506) 5-HT₁ₐ receptor. nih.govresearchgate.net These assays are critical for determining a compound's potency and selectivity profile. nih.govresearchgate.net

Table 2: Principles of Ligand-Target Interaction Techniques

| Technique | Principle | Information Gained | Application Example for Benzodioxane Analogs |

| Radioligand Binding Assay | Measures the displacement of a specific radioligand from a receptor by a test compound. | Binding Affinity (Ki), Potency (IC₅₀), Receptor Subtype Selectivity. | Determining the affinity and selectivity profile of derivatives for α-adrenoreceptor subtypes and 5-HT₁ₐ receptors. nih.govresearchgate.net |

| HTRF Assay | A fluorescence-based assay measuring the proximity of two molecules (e.g., receptor and ligand) tagged with donor and acceptor fluorophores. | Binding Affinity, High-Throughput Screening Compatibility. | Would enable rapid screening of a chemical library to identify new benzodioxane-based ligands with high affinity for a specific target. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target. | Binding Kinetics (on-rate, off-rate), Affinity (KD). | Could provide detailed kinetic information on how quickly the compound binds to and dissociates from its target receptor. |

X-ray Crystallography and Structural Biology of Ligand-Protein Complexes

X-ray crystallography is an indispensable tool in modern drug discovery that provides a high-resolution, three-dimensional structure of a molecule. nih.govnih.gov Obtaining the crystal structure of a ligand bound to its protein target offers unparalleled insight into the precise molecular interactions that govern binding. nih.gov This structural information is the foundation of structure-based drug design (SBDD), allowing medicinal chemists to rationally design more potent and selective molecules. nih.govnih.gov

While a specific crystal structure of this compound complexed with a protein target is not publicly documented, the methodology's application would be transformative. If the target receptor (e.g., an adrenoceptor or serotonin receptor subtype) could be crystallized with the compound bound in its active site, researchers could visualize the key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.

The process involves expressing and purifying the target protein, forming a complex with the ligand, crystallizing the complex, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. nih.gov The quality of the final structure is assessed using various validation metrics. nih.gov

Table 3: Hypothetical X-ray Crystallography Workflow for a Ligand-Protein Complex

| Step | Description | Key Outcome |

| 1. Protein Expression & Purification | Production of a large quantity of the pure, stable target receptor protein. | Sufficient material for crystallization trials. |

| 2. Crystallization | Screening of various conditions (e.g., pH, temperature, precipitants) to induce the formation of a well-ordered crystal of the protein-ligand complex. | A single, high-quality crystal suitable for X-ray diffraction. |

| 3. X-ray Diffraction | The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. | A dataset of diffraction intensities. |

| 4. Structure Solution & Refinement | Computational methods are used to solve the phase problem and generate an electron density map. An atomic model is built into the map and refined. nih.gov | A 3D atomic model of the ligand bound to the protein. |

| 5. Structural Analysis | Detailed examination of the binding pocket and the specific interactions between the ligand and amino acid residues of the protein. | Identification of the binding mode and key intermolecular forces, guiding future drug design. nih.govnih.gov |

High-Throughput Screening and Lead Optimization Strategies

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test tens of thousands to millions of chemical compounds for a specific biological activity. combichemistry.comewadirect.com This approach allows for the identification of initial "hits"—compounds that show activity against a biological target. combichemistry.com Once a hit, such as a molecule from the 1,4-benzodioxane family, is identified, it enters the lead optimization phase.

Lead optimization is an iterative process where medicinal chemists systematically modify the structure of the hit compound to improve its properties. patsnap.com The goal is to transform a promising hit into a drug candidate with enhanced efficacy, selectivity, and improved pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. patsnap.comnih.gov

Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Analysis: This involves synthesizing and testing a series of analogs to understand how specific structural changes affect biological activity. patsnap.com For instance, modifying substituents on the phenyl ring or altering the ethylamine (B1201723) side chain of this compound would be a classic SAR study.

Structural Simplification: Complex molecules can be simplified by removing non-essential functional groups or chiral centers to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties to enhance target binding or improve ADMET characteristics. patsnap.com

Scaffold Hopping: The core structure (scaffold) of the molecule is replaced with a structurally different one while retaining the key binding elements. patsnap.com Research has explored replacing the 1,4-benzodioxane ring system with a more flexible 1,4-dioxane (B91453) ring to develop new compounds with different selectivity profiles. nih.govresearchgate.net

These optimization efforts are often guided by computational modeling and the biophysical and structural data discussed in the preceding sections. patsnap.com

Table 4: Common Lead Optimization Strategies

| Strategy | Description | Example Application |

| Structure-Activity Relationship (SAR) | Systematically modifying a lead compound's structure to map the relationship between chemical structure and biological activity. patsnap.com | Creating derivatives of a lead to determine which parts of the molecule are essential for its potency and selectivity. nih.gov |

| Pharmacokinetic (ADMET) Optimization | Modifying the lead to improve its absorption, distribution, metabolism, excretion, and toxicity profile. patsnap.comnih.gov | Altering lipophilicity to improve cell permeability or blocking a site of metabolic attack to increase half-life. |

| Scaffold Hopping | Replacing the central molecular framework with a novel one while preserving the original pharmacophoric features. patsnap.com | Replacing the 1,4-benzodioxane core with a different heterocyclic system to discover novel intellectual property and improved properties. nih.gov |

| Structure-Based Drug Design (SBDD) | Using the 3D structure of the ligand-target complex to guide the design of new, improved analogs. nih.govnih.gov | If a crystal structure is available, designing new analogs that form additional favorable interactions with the target protein. |

Conclusion and Future Directions in 2 1 Methylaminoethyl 1,4 Benzodioxane Research

Summary of Key Pharmacological and Therapeutic Insights

The 1,4-benzodioxane (B1196944) moiety is a cornerstone in the design of compounds with a wide array of biological activities. nih.gov Historically, derivatives of this scaffold have been instrumental in the development of agents targeting the adrenergic and serotonergic systems. nih.gov For instance, compounds containing the 1,4-benzodioxane ring have been investigated as α-adrenergic blocking agents. tsijournals.com This class of drugs has found clinical application in managing conditions such as hypertension.

The introduction of a methylaminoethyl side chain at the 2-position of the 1,4-benzodioxane ring suggests a potential interaction with monoaminergic systems. The structural similarity to known sympathomimetic amines and other neurologically active compounds indicates that 2-(1-Methylaminoethyl)-1,4-benzodioxane could exhibit affinity for neurotransmitter receptors or transporters. The chirality at the α-carbon of the ethylamino group will likely play a crucial role in its biological activity, a common feature in pharmacologically active amines.

Identification of Unmet Needs and Opportunities for Drug Development

The diverse pharmacological profile of 1,4-benzodioxane derivatives points to several areas where new therapeutic agents are needed. Neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, represent a significant unmet medical need. The development of novel monoamine oxidase (MAO) inhibitors is a key strategy in managing these conditions. Given that some benzodioxane derivatives have been explored for their MAO inhibitory activity, this compound could be a candidate for further investigation in this area.

Furthermore, the quest for more selective and better-tolerated treatments for psychiatric disorders, including depression and anxiety, is ongoing. The potential for this compound to interact with serotonin (B10506) (5-HT) receptors, a hallmark of many anxiolytic and antidepressant medications, presents an opportunity for developing novel therapeutic agents with improved efficacy and side-effect profiles. researchgate.net

Prospects for Novel Benzodioxane Derivative Design and Synthesis

The synthesis of enantiomerically pure 2-substituted-1,4-benzodioxanes is a critical aspect of developing new therapeutic agents, as the stereochemistry often dictates the pharmacological activity. unimi.it The synthesis of derivatives of this compound can be approached through established synthetic routes for 2-substituted 1,4-benzodioxanes. unimi.it

Future design strategies could focus on modifying the methylaminoethyl side chain to enhance potency and selectivity for specific biological targets. For example, the incorporation of different alkyl or aryl substituents on the nitrogen atom could modulate its interaction with receptors or enzymes. Additionally, substitutions on the benzene (B151609) ring of the benzodioxane nucleus could be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. mdpi.com

A summary of synthetic approaches for key benzodioxane intermediates is presented below:

| Intermediate | Synthetic Approach | Reference |

| (S)-1,4-Benzodioxan-2-carboxylic acid | Resolution of racemic acid using diastereomeric salts | unimi.it |

| (S)-2-Acetyl-1,4-benzodioxane | Reaction of the corresponding Weinreb amide with a Grignard reagent | unimi.it |

| 2-Aminomethyl-1,4-benzodioxane | Available commercially, can be a precursor for further derivatization | sigmaaldrich.com |

Emerging Research Avenues and Translational Potential

The translational potential of this compound and its derivatives lies in their potential to address a range of therapeutic areas. Emerging research could focus on high-throughput screening of a library of derivatives against a panel of G-protein coupled receptors (GPCRs) and monoamine transporters to identify novel lead compounds.

Investigating the polypharmacology of these compounds, where a single molecule interacts with multiple targets, could unveil novel therapeutic applications. For instance, a compound with dual α-adrenergic and serotonergic activity could be beneficial in treating complex disorders with multiple underlying pathologies.

Furthermore, exploring the metabolic fate and potential for drug-drug interactions will be crucial for the clinical translation of any promising lead compound. The development of robust analytical methods for the detection and quantification of these compounds and their metabolites in biological matrices will be an essential component of preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Methylaminoethyl)-1,4-benzodioxane, and how can purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of 2-chloromethyl-1,4-benzodioxane with methylamine. To enhance purity, optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) and employ purification techniques like flash chromatography (hexane/ethyl acetate gradients) or recrystallization. Monitor progress via TLC or HPLC. For reproducibility, document reaction times and catalyst loadings (e.g., palladium on carbon for nitro group reductions in related benzodioxane derivatives) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood due to potential volatility. Store separately from oxidizing agents, and neutralize acidic/basic waste before disposal. For spills, adsorb with inert material (e.g., vermiculite) and consult hazardous waste guidelines. Document all incidents for institutional safety reviews .

Q. How can researchers validate the structural identity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm methylaminoethyl substitution patterns via -NMR (e.g., methyl singlet at ~2.3 ppm) and -NMR.

- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks.

- IR : Identify characteristic benzodioxane C-O-C stretches (~1250 cm). Cross-reference with published spectra of analogous compounds .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives?

- Methodological Answer : To control regioselectivity:

- Employ directing groups (e.g., nitro or methoxy) on the benzodioxane ring during substitution reactions.

- Use computational modeling (DFT) to predict reactive sites.

- Test protecting group strategies (e.g., Boc for amines) to block undesired positions. Validate outcomes via X-ray crystallography .

Q. How can the antitumor activity of this compound be systematically evaluated?

- Methodological Answer :

In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC.

Mechanistic studies : Perform flow cytometry for apoptosis/necrosis profiling. Assess mitochondrial membrane potential (JC-1 staining) or caspase-3 activation.

In silico docking : Model interactions with targets like methionine aminopeptidase II using AutoDock Vina. Compare binding affinities with known inhibitors .

Q. What analytical approaches resolve contradictions in biological activity data for benzodioxane analogs?

- Methodological Answer :

- Data normalization : Account for batch-to-batch variability (e.g., purity differences via HPLC).

- Meta-analysis : Pool results from multiple assays (e.g., enzymatic vs. cellular) to identify outliers.

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl vs. ethyl groups) and correlate with activity trends. Use multivariate regression to isolate critical pharmacophores .

Q. How can enantiomeric purity of this compound be achieved and verified?

- Methodological Answer :

- Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during key steps like alkylation.

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from DFT-optimized structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.